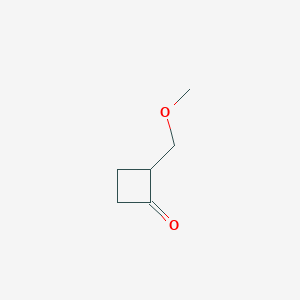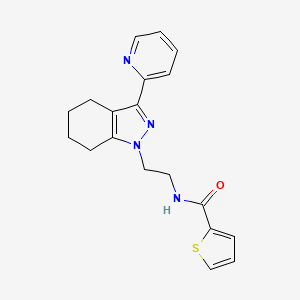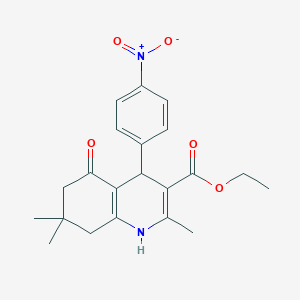![molecular formula C37H34Cl2FeOP2Pd B2894728 Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) acetone adduct, 97% CAS No. 851232-71-8](/img/new.no-structure.jpg)
Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) acetone adduct, 97%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) acetone adduct, 97% is a coordination complex that contains palladium(II) chloride and 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand. This compound is widely used as a catalyst in various organic synthesis reactions, particularly in cross-coupling reactions.
Synthetic Routes and Reaction Conditions:
Synthesis of dppf: The synthesis of 1,1'-bis(diphenylphosphino)ferrocene involves the reaction of ferrocene with chlorodiphenylphosphine in the presence of a strong base.
Formation of the complex: The complex is formed by reacting palladium(II) chloride with dppf in acetone. The reaction is typically carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using similar methods as described above, with optimized reaction conditions to ensure high yield and purity. The compound is then purified and characterized using techniques such as NMR spectroscopy and mass spectrometry.
Types of Reactions:
Oxidation: The compound can be oxidized to form palladium(IV) species.
Reduction: Reduction reactions can produce palladium(0) species.
Substitution: The complex can undergo ligand substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or molecular oxygen.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.
Major Products Formed:
Oxidation: Palladium(IV) complexes.
Reduction: Palladium(0) nanoparticles or clusters.
Substitution: Palladium complexes with new ligands.
作用機序
Target of Action
The primary target of Dichloro[1,1’-bis(diphenylphosphino)ferrocene]palladium(II) acetone adduct is DNA . It binds to DNA and inhibits the synthesis of nucleic acids .
Mode of Action
This compound interacts with its target, DNA, by binding to it . This binding action inhibits the synthesis of nucleic acids , which are essential for the replication and transcription processes in cells.
Biochemical Pathways
The compound affects the DNA replication and transcription pathways . By inhibiting nucleic acid synthesis, it disrupts these pathways, leading to downstream effects such as the inhibition of cell division and growth.
Result of Action
The molecular and cellular effects of the compound’s action include the inhibition of cell division and growth . This is due to the disruption of DNA replication and transcription, which are essential processes for cell survival and proliferation.
科学的研究の応用
Chemistry: The compound is extensively used as a catalyst in cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings. These reactions are crucial for forming carbon-carbon bonds in organic synthesis.
Biology: The compound has been explored for its potential use in biological studies, particularly in the development of new pharmaceuticals and diagnostic tools.
Medicine: Research is ongoing to investigate the compound's potential as a therapeutic agent, particularly in cancer treatment due to its ability to catalyze reactions that can modify biological molecules.
Industry: The compound is used in the chemical industry for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials.
類似化合物との比較
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4): Another widely used palladium catalyst in cross-coupling reactions.
Bis(pinacolato)diboron (B2pin2): Used in Suzuki-Miyaura coupling reactions.
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3): Another catalyst for cross-coupling reactions.
Uniqueness: Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) acetone adduct is unique due to its stability and efficiency in catalyzing cross-coupling reactions. The dppf ligand provides a robust framework that enhances the reactivity of the palladium center.
特性
CAS番号 |
851232-71-8 |
|---|---|
分子式 |
C37H34Cl2FeOP2Pd |
分子量 |
789.79 |
InChI |
InChI=1S/2C17H14P.C3H6O.2ClH.Fe.Pd/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;1-3(2)4;;;;/h2*1-14H;1-2H3;2*1H;;/q;;;;;;+2/p-2 |
InChIキー |
WMCRPHRRPFWDES-UHFFFAOYSA-L |
SMILES |
CC(=O)C.C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.C1=CC=C(C=C1)P(C2=CC=CC=C2)[C]3[CH][CH][CH][CH]3.Cl[Pd]Cl.[Fe] |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Methyl 5-[(chlorosulfonyl)methyl]-1,2-oxazole-3-carboxylate](/img/structure/B2894650.png)
![2-[(3S,3As,6aS)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]acetic acid;hydrochloride](/img/structure/B2894652.png)


![N-[4-(3-Phenyl-1H-1,2,4-triazol-5-yl)cyclohexyl]but-2-ynamide](/img/structure/B2894657.png)

![5-((4-Fluorophenyl)(piperidin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2894660.png)
![1-(4-{[(6-Tert-butylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)-2-(3,5-dimethyl-1,2-oxazol-4-yl)ethan-1-one](/img/structure/B2894662.png)


![methyl 2-{[4-(4-methoxyphenyl)-5-[(2-phenylacetamido)methyl]-4H-1,2,4-triazol-3-yl]sulfanyl}acetate](/img/structure/B2894667.png)
